molecular formula C10H13NO2 B1595536 1-Isobutyl-4-nitrobenzene CAS No. 10342-60-6

1-Isobutyl-4-nitrobenzene

Cat. No.: B1595536
CAS No.: 10342-60-6
M. Wt: 179.22 g/mol
InChI Key: DCYMLRJKFWGXEC-UHFFFAOYSA-N
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Description

1-Isobutyl-4-nitrobenzene is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzene, where the benzene ring is substituted with an isobutyl group and a nitro group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-nitrobenzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and nitration. The general synthetic route is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

1-Isobutyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The isobutyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

  • Reduction: H2/Pd-C
  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines
  • Oxidation: KMnO4 in acidic or basic medium

Major Products:

  • Reduction: 1-isobutyl-4-aminobenzene
  • Substitution: Various substituted benzene derivatives
  • Oxidation: 4-nitrobenzoic acid

Scientific Research Applications

1-Isobutyl-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

    Analytical Chemistry: It is used as a standard or reference compound in analytical techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 1-isobutyl-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is hydrogenated to form an amino group. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparison with Similar Compounds

1-Isobutyl-4-nitrobenzene can be compared with other nitrobenzene derivatives such as:

    1-Methyl-4-nitrobenzene: Similar structure but with a methyl group instead of an isobutyl group.

    1-Ethyl-4-nitrobenzene: Similar structure but with an ethyl group instead of an isobutyl group.

    1-Propyl-4-nitrobenzene: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness: The presence of the isobutyl group in this compound provides unique steric and electronic properties, making it distinct from other nitrobenzene derivatives. These properties can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-(2-methylpropyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYMLRJKFWGXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145829
Record name 1-Isobutyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-60-6
Record name 1-(2-Methylpropyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isobutylnitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isobutyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isobutyl-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ISOBUTYLNITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64U4AK7EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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